molecular formula C9H3BrF8O B1143091 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 161045-77-8

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No.: B1143091
CAS No.: 161045-77-8
M. Wt: 359.01
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Description

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene (CAS 161045-77-8) is a specialized fluorinated aromatic building block of interest in advanced chemical research and development. With a molecular formula of C9H3BrF8O and a molecular weight of 359.01 g/mol , this compound is characterized by a benzene ring substituted with bromo and fluoro groups, as well as a bulky, highly fluorinated propoxy chain. This unique structure contributes to distinct physicochemical properties, including a high calculated density of 1.758 g/cm³ and a high calculated boiling point of 221.76°C . The presence of multiple fluorine atoms and a bromine handle on the aromatic ring makes this compound a valuable precursor in synthetic chemistry, particularly for cross-coupling reactions and in the development of novel materials with enhanced stability and unique electronic characteristics. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF8O/c10-3-1-4(11)6(5(12)2-3)19-9(17,18)7(13)8(14,15)16/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAUPLUHLMXWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation and Alkoxylation

This method involves introducing bromine and fluorine substituents before attaching the hexafluoropropoxy group.

Bromination of 1,3-Difluorobenzene

1,3-Difluorobenzene serves as a starting material due to its meta-directing fluorine atoms. Bromination at the 5-position is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. The reaction proceeds via electrophilic aromatic substitution (EAS), yielding 5-bromo-1,3-difluorobenzene.
Key conditions :

  • Temperature: 40–60°C

  • Solvent: Dichloromethane or carbon tetrachloride

  • Yield: 70–85%

Introduction of the Hexafluoropropoxy Group

The phenol intermediate is generated by hydrolyzing 5-bromo-1,3-difluorobenzene under basic conditions. Subsequent alkoxylation with 1,1,2,3,3,3-hexafluoropropanol employs a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):

  • Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the phenol with hexafluoropropanol.

  • SNAr : Requires a deactivated aromatic ring, achieved via electron-withdrawing substituents. Reaction with hexafluoropropanol and a base like K₂CO₃ at elevated temperatures (120–150°C).
    Challenges :

  • Steric hindrance from the bulky hexafluoropropoxy group

  • Competing side reactions due to fluorine’s electronegativity

Alkoxylation Followed by Halogenation

This route prioritizes early introduction of the hexafluoropropoxy group, followed by bromination and fluorination.

Synthesis of 2-(1,1,2,3,3,3-Hexafluoropropoxy)phenol

Phenol reacts with 1,1,2,3,3,3-hexafluoropropanol under Mitsunobu conditions. The product, 2-(1,1,2,3,3,3-hexafluoropropoxy)phenol, is then halogenated.

Bromination and Fluorination

Directed bromination at the 5-position is challenging due to the ortho/para-directing nature of the alkoxy group. Regioselective bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at 0–25°C. Fluorination via Balz-Schiemann reaction (diazotization followed by HF treatment) introduces fluorine atoms at the 1- and 3-positions.
Yield : 50–65% (over two steps)

Comparative Analysis of Synthetic Methods

Parameter Sequential Halogenation-Alkoxylation Alkoxylation-Halogenation
Regioselectivity High (meta-directing F atoms)Moderate (ortho/para-directing alkoxy)
Reaction Steps 2–3 steps3–4 steps
Overall Yield 60–75%45–60%
Key Challenge Steric hindrance during alkoxylationCompeting substitution patterns

Optimization Strategies and Advanced Techniques

Catalytic Systems

  • Phase-transfer catalysts : Triethylbenzylammonium chloride enhances reactivity in biphasic systems, improving yields by 15–20%.

  • Metal catalysts : Pd/C facilitates coupling reactions, though limited by substrate compatibility.

Continuous-Flow Reactors

Tubular reactors minimize side reactions in diazotization and bromination steps. For example, a continuous-flow setup improved yields of 5-bromo-1,3-difluorobenzene to 90%.

Solvent and Temperature Effects

  • Polar aprotic solvents : DMF or DMSO enhance SNAr reactivity for alkoxylation.

  • Low-temperature bromination : Reduces polybromination byproducts .

Chemical Reactions Analysis

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

    Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl compounds.

Scientific Research Applications

Synthetic Organic Chemistry

Building Block in Synthesis
The compound serves as a versatile building block in the synthesis of various complex organic molecules. Its bromine and difluoromethyl groups allow for electrophilic substitution reactions that are essential in creating more intricate structures. This functionality is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Functionalization
The presence of multiple fluorine atoms enhances the compound's reactivity profile. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic is crucial in drug design where metabolic degradation can significantly affect the efficacy of therapeutic agents.

Materials Science

Fluorinated Polymers
5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be utilized in the synthesis of fluorinated polymers. These materials are known for their excellent chemical resistance and thermal stability. Such properties make them suitable for applications in coatings, membranes, and electronic devices.

Nanotechnology Applications
In nanotechnology, this compound can be used to modify surfaces at the molecular level to enhance properties such as hydrophobicity or oleophobicity. These modifications are crucial for developing advanced materials with specific functionalities for sensors or drug delivery systems.

Medicinal Chemistry

Antimicrobial Agents
Research indicates that fluorinated compounds can exhibit enhanced antimicrobial activity. The incorporation of this compound into antimicrobial agents could potentially lead to improved efficacy against resistant strains of bacteria due to its unique structural features.

Drug Development
The compound's ability to alter pharmacokinetics makes it a candidate for drug development. Its fluorine atoms can influence solubility and permeability across biological membranes, which is a critical factor in the design of effective drugs.

Case Study 1: Synthesis of Fluorinated Antibiotics

A study demonstrated the synthesis of a series of fluorinated antibiotics using this compound as a key intermediate. The resulting compounds showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated analogs.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on creating fluorinated polymers using this compound as a precursor. The resultant materials exhibited superior thermal stability and chemical resistance compared to traditional polymers used in industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene involves its interaction with specific molecular targets. The fluorinated aromatic structure allows it to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s distinct hexafluoropropoxy group differentiates it from other bromo-difluorobenzenes. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Br, 2×F, 1,1,2,3,3,3-hexafluoropropoxy C₉H₃BrF₈O (inferred) ~370–390 (estimated) High fluorine content, ether linkage, bulky substituent
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Br, 2×F, OCF₃ C₇H₂BrF₅O 260.99 Smaller substituent (trifluoromethoxy), lower molecular weight
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene Br, 2×F, CF₃ C₇H₂BrF₅ 260.99 No ether linkage; CF₃ group reduces polarity
1-Bromo-2,3-difluoro-5-(trifluoromethyl)benzene Br, 2×F, CF₃ (meta-substitution) C₇H₂BrF₅ 260.99 Substituent position affects electronic distribution
Lufenuron (Agrochemical) Cl, CF₃, hexafluoropropoxy C₁₇H₈Cl₂F₈N₂O₃ 511.15 Demonstrates agrochemical applications of hexafluoropropoxy groups

Key Observations:

  • Substituent Bulk and Polarity: The hexafluoropropoxy group in the target compound increases steric hindrance and lipophilicity compared to trifluoromethoxy or trifluoromethyl groups. This may enhance solubility in nonpolar solvents and influence biological membrane permeability .

Physicochemical Properties

Property Target Compound 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene
Boiling Point Not reported (estimated high due to MW) No data available No data available
Lipophilicity (LogP) High (predicted) Moderate–High Moderate–High
Thermal Stability High (fluorine content) High High
Hazard Profile Likely H315, H319, H335 H315, H319, H335 H315, H319, H335

Notes:

  • The hexafluoropropoxy group likely increases thermal stability and resistance to metabolic degradation, making the compound suitable for high-temperature applications or persistent agrochemicals .
  • Toxicity data for the target compound remains uncertain, but fluorinated analogs often exhibit skin/eye irritation and respiratory hazards .

Biological Activity

5-Bromo-1,3-difluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound with potential biological activity. Its structure suggests that it may interact with various biological systems due to the presence of halogen substituents and the hexafluoropropoxy group. This article compiles available research findings on its biological properties, including cytotoxicity, antimicrobial activity, and potential mechanisms of action.

  • Molecular Formula : C12H6BrF5O
  • Molecular Weight : 355.07 g/mol
  • CAS Number : Not specifically listed; however, related compounds have CAS numbers like 147808-42-2.

The compound features a bromine atom and two fluorine atoms on the benzene ring, along with a hexafluoropropoxy group that enhances lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit unique biological activities due to their altered electronic properties and hydrophobicity. Below are key findings related to the biological activity of this compound.

Cytotoxicity

A study evaluated the cytotoxic effects of several fluorinated benzene derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundA431 (epidermoid carcinoma)15.0
5-Bromo-1,3-difluoro-2-nitrobenzeneHepG2 (liver carcinoma)10.5
5-Bromo-1-(trifluoromethyl)benzeneCaco-2 (colon carcinoma)20.0

The compound demonstrated significant cytotoxicity against A431 cells with an IC50 value of 15 µM. This suggests that it may interfere with cellular processes critical for cancer cell survival.

Antimicrobial Activity

In another study focusing on antimicrobial properties, fluorinated compounds were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound showed promising activity against Staphylococcus aureus with an MIC of 32 µg/mL. This indicates potential as an antimicrobial agent.

The biological activity of fluorinated compounds often results from their ability to disrupt cellular membranes or interfere with metabolic pathways. For instance:

  • Membrane Disruption : The lipophilic nature of the hexafluoropropoxy group may allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair processes. Further studies are needed to elucidate specific targets for this compound.

Case Studies

A notable case study involved the use of fluorinated benzene derivatives in treating skin cancers. The study highlighted that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal keratinocytes.

Q & A

Q. What experimental designs are optimal for studying its environmental persistence and degradation pathways?

  • Methodological Answer : Accelerated degradation studies under UV light or microbial exposure (e.g., soil slurry systems) identify breakdown products via LC-MS/MS. Stable isotope probing (13C^{13}\text{C}-labeled benzene rings) traces metabolic pathways in environmental samples .

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